Gly6

Descripción

Structure

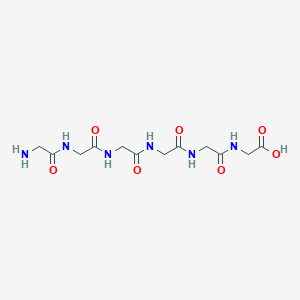

2D Structure

Propiedades

IUPAC Name |

2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N6O7/c13-1-7(19)14-2-8(20)15-3-9(21)16-4-10(22)17-5-11(23)18-6-12(24)25/h1-6,13H2,(H,14,19)(H,15,20)(H,16,21)(H,17,22)(H,18,23)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJFPXLWGZWAWRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90192125 | |

| Record name | Hexaglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3887-13-6 | |

| Record name | Hexaglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003887136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3887-13-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402061 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexaglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEXAGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53RE43SN65 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Primary Structure of Hexaglycine (Gly6)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The primary structure of a peptide or protein is the linear sequence of its amino acid residues.[1][2][3] This sequence is fundamental, as it dictates the higher-order secondary, tertiary, and quaternary structures, and consequently, the molecule's biological function. This guide provides a detailed examination of the primary structure of Hexaglycine, a peptide commonly referred to as Gly6.

Hexaglycine is a homooligopeptide consisting of six glycine residues linked by peptide bonds.[4] Glycine is the simplest of the 20 proteinogenic amino acids, featuring a single hydrogen atom as its side chain.[5][6] This simplicity makes this compound an important model peptide for biophysical studies, including investigations into peptide folding, aggregation, and the fundamental properties of the peptide backbone. Its use as a flexible linker in recombinant proteins and as a substrate in enzymatic assays further highlights its significance in biochemical research.[4][7]

This document will detail the physicochemical properties of this compound, outline the definitive experimental protocols for elucidating its primary structure, and provide a logical workflow for its characterization.

Physicochemical Properties and Structural Data

The primary structure of this compound is defined by the covalent sequence of its six glycine residues. The structure is written from the N-terminus (with a free amino group) to the C-terminus (with a free carboxyl group).

Sequence: Gly-Gly-Gly-Gly-Gly-Gly

The table below summarizes the key quantitative data for Hexaglycine.

| Property | Value | Data Source / Method |

| Chemical Formula | C₁₂H₂₀N₆O₇ | Calculation |

| Average Molecular Weight | 360.32 g/mol | Calculation |

| Monoisotopic Mass | 360.1448 Da | Calculation |

| Amino Acid Composition | Glycine (6) | Theoretical |

| Isoelectric Point (pI) | ~5.97 | Estimation |

| Solubility | Low in water | [8] |

| Chirality | Achiral | [6] |

Methodologies for Primary Structure Elucidation

Determining the primary structure of a peptide like this compound involves a combination of techniques to confirm both its amino acid composition and their specific sequence. The principal methods are Amino Acid Analysis, Edman Degradation, and Mass Spectrometry.

Experimental Protocol: Amino Acid Analysis (AAA)

Amino Acid Analysis is used to determine the amino acid composition of a peptide.[9][10][11][12] It confirms which amino acids are present and in what relative quantities, but does not provide sequence information.

Objective: To confirm that the peptide is composed solely of glycine.

Methodology:

-

Acid Hydrolysis:

-

An accurately weighed sample of this compound (approx. 1-5 nmol) is placed in a hydrolysis tube.

-

6 M Hydrochloric Acid (HCl) containing 0.1% phenol is added.

-

The tube is evacuated and sealed under vacuum to prevent oxidation.

-

The sample is heated at 110°C for 24 hours to completely hydrolyze all peptide bonds.[11]

-

After hydrolysis, the HCl is removed by vacuum centrifugation.

-

-

Derivatization:

-

The liberated amino acids are derivatized to make them detectable by chromatography. A common method is pre-column derivatization with phenyl isothiocyanate (PITC).[13]

-

The dried hydrolysate is redissolved in a basic solution (e.g., sodium bicarbonate buffer, pH 8-9) and reacted with PITC at approximately 40-50°C.[14] This reaction forms stable phenylthiocarbamyl (PTC) amino acid derivatives.

-

-

Chromatographic Separation & Quantification:

-

The PTC-amino acid mixture is separated using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

The separation is typically achieved using a C18 column with a gradient elution system (e.g., acetonitrile and sodium acetate buffer).

-

Detection is performed using a UV detector at ~254 nm.

-

The retention time and peak area of the sample are compared to those of a known amino acid standard mixture for identification and quantification.[9][10]

-

Experimental Protocol: Edman Degradation Sequencing

Edman degradation is a classic chemical method for sequentially removing and identifying amino acids from the N-terminus of a peptide.[15][16]

Objective: To determine the linear sequence of amino acids.

Methodology: The process is automated and cyclical, with each cycle identifying one amino acid residue.[17]

-

Coupling: The peptide sample is immobilized on a solid support (e.g., a PVDF membrane) and treated with phenyl isothiocyanate (PITC) under mildly alkaline conditions. The PITC reacts with the free N-terminal amino group to form a phenylthiocarbamoyl-peptide (PTC-peptide).[14][15]

-

Cleavage: The sample is then treated with anhydrous trifluoroacetic acid (TFA). This selectively cleaves the peptide bond between the first and second residues, releasing the N-terminal amino acid as a cyclic anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide chain intact.[15][17]

-

Conversion & Identification: The ATZ-amino acid is extracted with an organic solvent and then treated with aqueous acid to convert it into the more stable phenylthiohydantoin (PTH) derivative.[15] This PTH-amino acid is identified by comparing its retention time on HPLC with known PTH-amino acid standards.

-

Repetition: The shortened peptide chain is subjected to the next cycle of coupling, cleavage, and conversion to identify the subsequent amino acid. For this compound, this process would be repeated six times, yielding PTH-Glycine in each cycle.

Experimental Protocol: Mass Spectrometry (MS) Sequencing

Mass spectrometry is the preferred modern method for peptide sequencing due to its high sensitivity, speed, and accuracy.[17][18] Tandem mass spectrometry (MS/MS) is typically employed.[19][20]

Objective: To determine the peptide's mass and deduce its amino acid sequence from fragmentation patterns.

Methodology:

-

Sample Preparation & Ionization:

-

The this compound sample is dissolved in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid).

-

The sample is introduced into the mass spectrometer and ionized, most commonly using Electrospray Ionization (ESI).[21] ESI generates protonated molecular ions, [M+H]⁺, in the gas phase.

-

-

MS1 Analysis (Mass Determination):

-

The mass-to-charge ratio (m/z) of the intact peptide ion is measured in the first mass analyzer. For this compound, this would yield an m/z value corresponding to its molecular weight (e.g., 361.1521 for [M+H]⁺).

-

-

MS2 Analysis (Fragmentation and Sequencing):

-

The precursor ion of interest (the [M+H]⁺ ion of this compound) is isolated.

-

It is then subjected to fragmentation, typically through Collision-Induced Dissociation (CID), where the ion collides with an inert gas (e.g., argon or nitrogen).[22]

-

The collisions induce fragmentation along the peptide backbone, primarily at the peptide bonds, creating a series of product ions (b-ions and y-ions).

-

The m/z ratios of these fragment ions are measured in the second mass analyzer.

-

-

Sequence Deduction (De Novo Sequencing):

-

The amino acid sequence is reconstructed by analyzing the mass differences between consecutive ions in the b-ion or y-ion series.[19][20]

-

For this compound, the mass difference between adjacent peaks in a series will consistently correspond to the residue mass of glycine (57.02 Da). This confirms the homogenous Gly-Gly-Gly-Gly-Gly-Gly sequence.

-

Visualization of Workflow and Structure

Workflow for Primary Structure Determination

The following diagram illustrates the logical workflow for the comprehensive determination of the primary structure of a peptide such as this compound, integrating the key experimental protocols.

Caption: Workflow for Peptide Primary Structure Determination.

Logical Relationship of this compound Structure

This diagram illustrates the hierarchical nature of the this compound peptide, from its constituent atoms to the final primary structure.

Caption: Hierarchical Composition of Hexaglycine (this compound).

References

- 1. Protein Primary Structure Characterization Methods - Creative Proteomics [creative-proteomics.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Proteins [www2.chemistry.msu.edu]

- 4. medchemexpress.com [medchemexpress.com]

- 5. byjus.com [byjus.com]

- 6. Glycine - Wikipedia [en.wikipedia.org]

- 7. Structure and properties of peptides made of only glycine residues. – Kudos: Growing the influence of research [growkudos.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. usp.org [usp.org]

- 10. perso.univ-rennes1.fr [perso.univ-rennes1.fr]

- 11. researchgate.net [researchgate.net]

- 12. Amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 14. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]

- 15. Edman degradation - Wikipedia [en.wikipedia.org]

- 16. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]

- 17. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 18. How to Identify the Structure of Peptides | MtoZ Biolabs [mtoz-biolabs.com]

- 19. Peptide and Protein De Novo Sequencing by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 20. De novo peptide sequencing - Wikipedia [en.wikipedia.org]

- 21. Mechanism of Peptide Sequencing by Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Discovery and History of Hexaglycine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexaglycine (Gly-Gly-Gly-Gly-Gly-Gly), a homooligomer of the simplest amino acid, glycine, represents a fundamental model peptide in the study of peptide chemistry, structure, and function. Its discovery is intrinsically linked to the pioneering work of Emil Fischer at the turn of the 20th century, which laid the groundwork for peptide synthesis and our understanding of proteins as polypeptide chains. This technical guide provides a comprehensive overview of the history, synthesis, physicochemical properties, and experimental protocols related to hexaglycine. It is intended for researchers and professionals in the fields of chemistry, biochemistry, and drug development who utilize peptides in their work.

Discovery and Historical Context

The story of hexaglycine begins with the birth of peptide chemistry itself. The seminal figure in this field is the German chemist Emil Fischer . In 1901, Fischer and his colleague Ernest Fourneau reported the synthesis of the first dipeptide, glycylglycine[1][2]. This achievement was a crucial first step in proving Fischer's hypothesis that proteins are long chains of amino acids linked by what he termed "peptide bonds."[1]

Fischer's early work involved the use of α-haloacyl halides, which were reacted with amino acid esters followed by ammonolysis to form the peptide bond. While he did not specifically document the synthesis of hexaglycine in his earliest publications, his systematic approach to elongating peptide chains laid the direct conceptual and methodological foundation for its eventual synthesis[2][3]. Following the synthesis of glycylglycine, Fischer and his group went on to synthesize progressively longer glycine oligomers to study the properties of the peptide bond and the transition from simple peptides to polypeptides[4][5]. The synthesis of an octadecapeptide containing leucine and glycine residues in 1907 demonstrated the power of these early synthetic methods[4].

The term "peptide" was coined by Fischer in 1902 to describe these smaller amino acid chains[1][6]. The early 20th century was a period of intense research into the nature of proteins, and the synthesis of well-defined oligopeptides like hexaglycine was critical for confirming the polypeptide structure of these essential biomolecules[5].

Physicochemical Properties of Hexaglycine

Hexaglycine is a white, crystalline solid that is soluble in water. Its simple, repeating structure makes it an ideal model for studying the fundamental properties of peptides.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₀N₆O₇ | PubChem |

| Molecular Weight | 360.32 g/mol | PubChem |

| CAS Number | 3887-13-6 | PubChem |

| IUPAC Name | 2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid | PubChem |

| Calculated LogP | -5.5 | PubChem |

| Hydrogen Bond Donors | 7 | PubChem |

| Hydrogen Bond Acceptors | 8 | PubChem |

| Enthalpy of Formation (ΔfH°solid) | -1650 ± 12 kJ/mol | NIST WebBook[7][8] |

| Enthalpy of Combustion (ΔcH°solid) | -5930 ± 11 kJ/mol | NIST WebBook[7][8] |

| Calculated Water Solubility (log10WS) | 1.80 | Cheméo[9][10] |

| Calculated Melting Point (Tfus) | 569 ± 7 K (for glycine) | Cheméo[10] |

Experimental Protocols

The synthesis and purification of hexaglycine can be achieved through both solution-phase and solid-phase methods.

Solution-Phase Synthesis of Hexaglycine (Conceptual Workflow)

Historically, oligoglycines were synthesized in solution. This method, while classic, is more labor-intensive for longer peptides compared to solid-phase synthesis. The general strategy involves the sequential coupling of protected glycine units.

Caption: Conceptual workflow for the solution-phase synthesis of hexaglycine.

Protocol:

-

Protection of Glycine: The C-terminus of glycine is protected as a benzyl ester (Gly-OBzl), and the N-terminus of another glycine molecule is protected with a tert-butyloxycarbonyl (Boc) group (Boc-Gly-OH).

-

Coupling: Boc-Gly-OH and Gly-OBzl are coupled using a coupling agent such as dicyclohexylcarbodiimide (DCC) with an additive like 1-hydroxybenzotriazole (HOBt) in an appropriate solvent (e.g., dichloromethane or dimethylformamide).

-

Purification: The resulting dipeptide, Boc-Gly-Gly-OBzl, is purified from byproducts by extraction and crystallization.

-

Deprotection: The Boc group is removed using an acid, typically trifluoroacetic acid (TFA), to yield the free amine of the dipeptide.

-

Iteration: The cycle of coupling and deprotection is repeated with additional Boc-Gly-OH units until the desired hexapeptide is assembled.

-

Final Deprotection: Both the N-terminal Boc group and the C-terminal benzyl ester are removed. The benzyl group is typically removed by catalytic hydrogenation.

-

Final Purification: The crude hexaglycine is purified by recrystallization or chromatography.

Solid-Phase Peptide Synthesis (SPPS) of Hexaglycine (Fmoc-based)

Modern peptide synthesis predominantly utilizes SPPS, a more efficient method for preparing peptides. The Fmoc/tBu strategy is a common approach.

Caption: Workflow for the Fmoc-based solid-phase synthesis of hexaglycine.

Protocol:

-

Resin Preparation: Start with a pre-loaded Fmoc-Gly-Wang resin or load Fmoc-Gly-OH onto a suitable resin (e.g., Wang resin). The resin is swelled in a suitable solvent like dimethylformamide (DMF)[11][12].

-

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound glycine is removed by treating with a solution of 20% piperidine in DMF[11][12][13].

-

Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc adduct[11][13].

-

Amino Acid Coupling: The next Fmoc-glycine (Fmoc-Gly-OH) is activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine) and added to the resin. The reaction is allowed to proceed to completion[11][13].

-

Washing: The resin is again washed with DMF to remove excess reagents and byproducts[11][13].

-

Iteration: Steps 2-5 are repeated for each subsequent glycine residue until the hexaglycine sequence is assembled.

-

Final Fmoc Deprotection: The Fmoc group from the final glycine residue is removed.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and any side-chain protecting groups (not applicable for glycine) are removed simultaneously using a cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA) with scavengers such as triisopropylsilane (TIS) and water[11].

-

Precipitation and Purification: The cleaved peptide is precipitated from the TFA solution using cold diethyl ether, collected by centrifugation, and then purified using reverse-phase high-performance liquid chromatography (RP-HPLC)[14][15].

-

Characterization: The purity and identity of the final product are confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and NMR spectroscopy[16][17][18].

Purification and Characterization

High-Performance Liquid Chromatography (HPLC):

-

Column: A C18 reverse-phase column is typically used for peptide purification[14][15].

-

Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% TFA, is a common mobile phase system[14].

-

Detection: The peptide is detected by UV absorbance at 214 nm (the peptide bond) and 280 nm (if aromatic residues are present, though not in hexaglycine)[15].

Mass Spectrometry (MS):

-

MALDI-TOF: Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry is a common technique for determining the molecular weight of peptides. For hexaglycine, the expected [M+H]⁺ ion would be at m/z 361.15[19].

-

ESI-MS: Electrospray ionization mass spectrometry can also be used and provides highly accurate mass measurements.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: In a solvent like D₂O, the ¹H NMR spectrum of hexaglycine will show a series of signals for the α-protons of the six glycine residues, typically in the range of 3.5-4.0 ppm[4][10][15].

-

¹³C NMR: The ¹³C NMR spectrum will show signals for the carbonyl carbons (around 170-175 ppm) and the α-carbons (around 40-45 ppm) of the glycine residues[10][15].

Biological Significance and Signaling

While hexaglycine itself is not known to be a primary signaling molecule, glycine plays a crucial role as a neurotransmitter and has been shown to have signaling functions in non-neuronal cells[20][21][22].

Glycine Receptor Signaling:

Glycine acts as an inhibitory neurotransmitter in the central nervous system by binding to glycine receptors (GlyRs), which are ligand-gated chloride ion channels[20][21]. In non-neuronal cells, such as immune and endothelial cells, glycine signaling can modulate cellular processes like proliferation and inflammation[20][21][22]. The activation of GlyRs in these cells can lead to changes in membrane potential and intracellular calcium levels, thereby triggering downstream signaling cascades[20][21].

Caption: A simplified diagram of glycine receptor signaling in non-neuronal cells.

Hexaglycine in Research:

Hexaglycine is frequently used as a model substrate for studying peptidases and proteases[20]. Its simple structure allows for the straightforward analysis of enzyme kinetics and cleavage specificity. It has also been employed in studies of peptide structure, dynamics, and as a linker in various bioconjugation applications.

Conclusion

Hexaglycine, a simple yet significant molecule, holds a central place in the history of peptide science. From its conceptual origins in the groundbreaking work of Emil Fischer to its modern-day use as a model peptide in biophysical and biochemical research, hexaglycine continues to be a valuable tool for scientists. This guide provides a foundational understanding of its history, properties, and the experimental methodologies used to synthesize and study this fundamental oligopeptide.

References

- 1. Oligo purification | LGC Biosearch Technologies [oligos.biosearchtech.com]

- 2. nobelprize.org [nobelprize.org]

- 3. Hermann Emil Fischer – The most outstanding chemist in history [comptes-rendus.academie-sciences.fr]

- 4. rsc.org [rsc.org]

- 5. What to synthesize? From Emil Fischer to peptidomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]

- 7. Hexaglycine [webbook.nist.gov]

- 8. Hexaglycine [webbook.nist.gov]

- 9. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 10. Hexaglycine (CAS 3887-13-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. luxembourg-bio.com [luxembourg-bio.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. chemistry.du.ac.in [chemistry.du.ac.in]

- 14. Role of Glycans on Key Cell Surface Receptors That Regulate Cell Proliferation and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Glycine(56-40-6) 1H NMR spectrum [chemicalbook.com]

- 18. Differentiation of isomeric N-glycan structures by normal-phase liquid chromatography-MALDI-TOF/TOF tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Applications of MALDI-TOF-MS in structural characterization of synthetic polymers - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 20. Glycine and Glycine Receptor Signalling in Non-Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Research Portal [research.usc.edu.au]

- 22. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

The Pivotal Role of Glycine at Position 6 (Gly6) in Biological Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the functional significance of the glycine residue at the sixth position (Gly6) in proteins. While the importance of glycine, in general, is well-established, this paper delves into the specific and critical roles that this compound plays in protein structure, function, and regulation. Through an examination of key protein families, including kinases and G-protein coupled receptors (GPCRs), this guide elucidates how the unique properties of glycine at this specific N-terminal position can dictate protein stability, enzymatic activity, and involvement in complex signaling pathways. This document also serves as a practical resource, offering detailed experimental protocols for investigating the function of this compound and quantitative data from seminal studies to support future research and drug development endeavors.

The Structural and Functional Importance of N-Terminal Glycine

Glycine, the simplest of all amino acids, possesses a single hydrogen atom as its side chain. This minimalistic structure confers a high degree of conformational flexibility, allowing it to reside in sterically restricted environments within a protein's three-dimensional structure.[1] When located at or near the N-terminus of a polypeptide chain, glycine residues can be instrumental in a variety of biological processes, including protein stability, post-translational modifications, and protein-protein interactions.

N-Terminal Glycine in Protein Stability: The N-Degron Pathway

The identity of the N-terminal amino acid can be a primary determinant of a protein's half-life through a process known as the N-degron pathway. In this pathway, specific N-terminal residues are recognized as "degrons," signals for ubiquitination and subsequent degradation by the proteasome.[2][3] While some N-terminal residues are stabilizing, others are destabilizing.

N-terminal glycine can act as a degron, targeting the protein for degradation. This process is mediated by specific E3 ubiquitin ligases, such as ZYG11B and ZER1, which recognize the N-terminal glycine and facilitate the attachment of ubiquitin.[4][5] This quality control mechanism is particularly important for proteins that fail to undergo N-myristoylation, a lipid modification that typically occurs on an N-terminal glycine and masks it from the degradation machinery.[4][5]

Quantitative Analysis of N-Terminal Glycine Proteoform Dynamics

The degradation rates of proteins with N-terminal glycine can be systematically quantified using pulse-chase labeling coupled with multiplexed proteomics. This technique allows for the comparison of the half-lives of proteoforms with N-terminal glycine to the half-lives of the total protein population.

| Protein Group | Median Half-life (hours) | Observation |

| Proteoforms with N-terminal Glycine | Significantly lower than whole proteome | A subset of these proteoforms degrades very rapidly.[2][6] |

| Whole Proteome | Varies widely | Represents the overall protein stability in the cell.[2][6] |

N-Terminal Glycine as a Site for Myristoylation

N-myristoylation is the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a protein.[7][8] This lipid modification is catalyzed by N-myristoyltransferase (NMT) and is typically a co-translational event occurring after the cleavage of the initiator methionine.[7] Myristoylation increases the hydrophobicity of the protein, facilitating its association with cellular membranes and mediating protein-protein interactions.[9] This modification is crucial for the function of numerous signaling proteins, including G-protein alpha subunits and Src family tyrosine kinases.

Logical Relationship of N-Terminal Glycine Processing

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. A Systematic Investigation of Proteoforms with N-Terminal Glycine and Their Dynamics Reveals Its Impacts on Protein Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Systematic Investigation of Proteoforms with N-Terminal Glycine and Their Dynamics Reveals Its Impacts on Protein Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A glycine-specific N-degron pathway mediates the quality control of protein N-myristoylation [repository.cam.ac.uk]

- 5. cris.biu.ac.il [cris.biu.ac.il]

- 6. researchgate.net [researchgate.net]

- 7. Myristoylation - Wikipedia [en.wikipedia.org]

- 8. N-myristoylation Analysis - Creative Proteomics [creative-proteomics.com]

- 9. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]

Investigating the Function of Hexaglycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexaglycine, a homooligomer of six glycine residues, represents a fundamental peptide structure with significant implications in various biological and biotechnological contexts. Its inherent flexibility, hydrophilicity, and defined length make it a valuable tool in protein engineering, drug delivery, and as a model system for studying peptide biophysics. This technical guide provides an in-depth exploration of the core functions of hexaglycine, supported by quantitative data, detailed experimental protocols, and visual representations of associated molecular processes.

Core Functions of Hexaglycine

The primary functions of hexaglycine are rooted in its unique structural properties. The absence of a side chain in glycine residues imparts a high degree of conformational freedom, allowing hexaglycine to act as a flexible and soluble linker.

Flexible Linker in Protein Engineering

Hexaglycine and other polyglycine sequences are extensively used as flexible linkers to connect different protein domains. This flexibility is crucial for:

-

Maintaining Domain Function: By tethering functional domains, hexaglycine allows them to fold and function independently without steric hindrance.

-

Facilitating Protein-Protein Interactions: In fusion proteins, a hexaglycine linker can provide the necessary spatial separation and orientation for two domains to interact effectively.

-

FRET-Based Biosensors: In Förster Resonance Energy Transfer (FRET) biosensors, hexaglycine is often used as a spacer between donor and acceptor fluorophores. Conformational changes in a sensing domain, induced by ligand binding, alter the distance between the fluorophores, leading to a change in the FRET signal. The length and flexibility of the hexaglycine linker are critical for optimizing the dynamic range of the biosensor.[1][2]

Substrate for Enzymatic Cleavage

Polyglycine sequences, including hexaglycine, are recognized and cleaved by specific proteases. This property is exploited in various biochemical applications.

-

Lysostaphin: This endopeptidase from Staphylococcus simulans specifically cleaves the pentaglycine cross-bridges in the peptidoglycan of Staphylococcus aureus.[3][4] While the primary target is pentaglycine, lysostaphin can also cleave hexaglycine.[5]

-

Fungal Polyglycine Hydrolases: Certain fungal pathogens secrete proteases that cleave polyglycine regions in plant chitinases as a mechanism to overcome plant defense systems.[6][7]

Role in Cell Adhesion

When coupled with cell-adhesion motifs like Arginine-Glycine-Aspartic acid (RGD), hexaglycine can act as a spacer to present the motif effectively to cell surface receptors (integrins). The flexibility of the hexaglycine linker can influence the binding affinity and subsequent cell adhesion and signaling.[8][9]

Quantitative Data

The following tables summarize key quantitative data related to the physicochemical properties of hexaglycine and its functional characteristics.

Table 1: Physicochemical Properties of Hexaglycine

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₀N₆O₇ | |

| Molecular Weight | 360.32 g/mol | |

| pKa (α-carboxyl group) | ~2.34 | [10] |

| pKa (α-amino group) | ~9.60 | [10] |

| Solubility in Water | High | [11] |

Table 2: Thermodynamic Properties of Hexaglycine

| Property | Value | Unit | Source |

| Standard Enthalpy of Formation (solid) | -1650 ± 12 | kJ/mol | [12] |

| Standard Enthalpy of Combustion (solid) | -5930 ± 11 | kJ/mol | [12] |

Table 3: Kinetic Parameters for Lysostaphin Cleavage of Pentaglycine *

| Parameter | Value | Unit | Source |

| kcat | 0.05 | s⁻¹ | [13] |

| KM | 301 | nM | [13] |

| kcat/KM | 1.6 x 10⁵ | M⁻¹s⁻¹ | [13] |

Note: Data is for pentaglycine as a substrate, which serves as a close approximation for hexaglycine.

Table 4: Cell Adhesion Mediated by RGD-Penta-glycine Peptide

| Peptide | Number of Attached Cells / 0.77 mm² | Source |

| C-RGDNY | ~150 | [9] |

| CGG-RGDNY | ~250 | [9] |

| C(G)₅-RGDNY | ~350 | [9] |

Experimental Protocols

Solid-Phase Synthesis of Hexaglycine

This protocol describes the manual solid-phase synthesis of hexaglycine using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-Gly-Wang resin

-

Fmoc-glycine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

-

DMF

-

Dichloromethane (DCM)

-

Methanol

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

-

Cold diethyl ether

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell 100 mg of Fmoc-Gly-Wang resin in DMF for 1 hour in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 2 mL of 20% piperidine in DMF to the resin.

-

Shake for 5 minutes.

-

Drain the solution.

-

Add another 2 mL of 20% piperidine in DMF and shake for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5 x 2 mL) and DCM (3 x 2 mL).

-

-

Amino Acid Coupling (repeated for 5 cycles):

-

In a separate vial, dissolve Fmoc-glycine (3 equivalents relative to resin loading), HOBt (3 eq.), and DIC (3 eq.) in 1 mL of DMF.

-

Pre-activate for 15 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Shake for 2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).

-

Perform a Kaiser test to confirm the completion of the coupling reaction.

-

-

Final Fmoc Deprotection: Perform the deprotection step as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM (3 x 2 mL) and methanol (3 x 2 mL) and dry under vacuum.

-

Add 2 mL of the cleavage cocktail to the resin.

-

Shake for 2 hours at room temperature.

-

Filter the resin and collect the filtrate containing the peptide.

-

Precipitate the peptide by adding the filtrate to 10 mL of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

-

Dry the crude hexaglycine peptide under vacuum.

-

Diagram of Solid-Phase Peptide Synthesis Workflow:

Purification of Hexaglycine by HPLC

Materials:

-

Crude hexaglycine

-

Reverse-phase C18 HPLC column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

HPLC system with a UV detector (220 nm)

Procedure:

-

Sample Preparation: Dissolve the crude hexaglycine in a minimal amount of Mobile Phase A.

-

Chromatography:

-

Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Inject the sample onto the column.

-

Elute the peptide using a linear gradient of 5% to 50% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.

-

Monitor the elution profile at 220 nm.

-

-

Fraction Collection and Analysis:

-

Collect fractions corresponding to the major peak.

-

Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry.

-

Pool the pure fractions and lyophilize to obtain pure hexaglycine.

-

Enzymatic Cleavage Assay of Hexaglycine by Lysostaphin

This protocol describes a colorimetric assay to monitor the cleavage of hexaglycine by lysostaphin.[3]

Materials:

-

Hexaglycine

-

Lysostaphin

-

Tris buffer (50 mM, pH 7.5)

-

Ninhydrin reagent

-

Microplate reader

Procedure:

-

Reaction Setup:

-

Prepare a 1 mM solution of hexaglycine in Tris buffer.

-

Prepare a 1 µM solution of lysostaphin in Tris buffer.

-

In a microplate well, mix 50 µL of the hexaglycine solution with 50 µL of the lysostaphin solution.

-

As a negative control, mix 50 µL of the hexaglycine solution with 50 µL of Tris buffer.

-

-

Incubation: Incubate the plate at 37°C.

-

Colorimetric Detection:

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), take a 10 µL aliquot from each reaction and transfer to a new microplate.

-

Add 100 µL of ninhydrin reagent to each aliquot.

-

Heat the plate at 100°C for 10 minutes.

-

Cool the plate to room temperature and measure the absorbance at 570 nm.

-

-

Data Analysis: Plot the absorbance at 570 nm against time to determine the reaction rate. An increase in absorbance indicates the generation of new free amino groups upon peptide cleavage.

Diagram of Lysostaphin Cleavage Assay Workflow:

Signaling Pathways Involving Glycine-Rich Motifs

While hexaglycine itself is not a direct signaling molecule, glycine-rich domains are integral components of proteins involved in various signaling pathways, particularly in plants. These domains often mediate protein-protein or protein-RNA interactions.[14][15][16] Glycine-Rich Proteins (GRPs) in plants, for instance, are involved in stress signaling and developmental processes.

Diagram of a Generalized Plant Stress Signaling Pathway Involving a Glycine-Rich Protein (GRP):

Conclusion

Hexaglycine is a versatile peptide with a range of functions primarily derived from its inherent flexibility and chemical simplicity. As a flexible linker, it is a powerful tool in the design of fusion proteins and biosensors. Its role as a substrate for specific enzymes provides opportunities for controlled cleavage in various biotechnological applications. Furthermore, its use as a spacer in conjunction with bioactive motifs highlights its potential in biomaterial and drug delivery design. The experimental protocols and quantitative data provided in this guide offer a comprehensive resource for researchers and scientists seeking to utilize hexaglycine in their work. Further investigation into the specific kinetic parameters of hexaglycine cleavage by various enzymes and its quantitative impact on the efficacy of drug delivery systems will continue to expand its utility in the field of drug development and molecular biology.

References

- 1. Frontiers | Resource for FRET-Based Biosensor Optimization [frontiersin.org]

- 2. A Toolbox of Genetically Encoded FRET-Based Biosensors for Rapid l-Lysine Analysis | MDPI [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Electrostatic-Mediated Affinity Tuning of Lysostaphin Accelerates Bacterial Lysis Kinetics and Enhances In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A colorimetric microtiter plate assay for lysostaphin using a hexaglycine substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Polyglycine hydrolases: Fungal β-lactamase-like endoproteases that cleave polyglycine regions within plant class IV chitinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]

- 8. Advantages of RGD peptides for directing cell association with biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Understanding and applications of Ser/Gly linkers in protein engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. FRET Based Biosensor: Principle Applications Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [Protein motifs and their structure-functional role] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Frontiers | Plant Glycine-Rich Proteins in Stress Response: An Emerging, Still Prospective Story [frontiersin.org]

- 15. Plant Glycine-Rich Proteins in Stress Response: An Emerging, Still Prospective Story - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Preliminary studies on Gly6 peptide

An In-Depth Technical Guide on the Gly6 Peptide: From a Simple Oligomer to a Critical Structural Motif

Introduction

The term "this compound peptide" can be interpreted in two distinct contexts within biochemical and pharmacological research. In its most direct sense, it refers to hexaglycine , a simple linear oligopeptide composed of six glycine residues. Hexaglycine serves as a fundamental model peptide for biophysical studies and as a substrate for specific enzymes. More broadly and with greater significance in drug development, "this compound" refers to the crucial role of a glycine residue at the sixth position of a peptide sequence. This motif is famously critical in the function of Gonadotropin-Releasing Hormone (GnRH), where its unique conformational flexibility is essential for receptor binding and biological activity. This guide provides a comprehensive technical overview of both interpretations, addressing researchers, scientists, and drug development professionals.

Part 1: The Hexaglycine Peptide (Gly-Gly-Gly-Gly-Gly-Gly)

Hexaglycine is the simplest oligopeptide of its length, offering a unique model for studying peptide backbone dynamics and interactions.

Core Concepts: Structure and Properties

Hexaglycine (this compound) is a linear peptide with the sequence Gly-Gly-Gly-Gly-Gly-Gly.[1] Its structure is characterized by the repetitive, flexible nature of the glycine residue, which lacks a side chain. This flexibility allows it to adopt a wide range of conformations in solution.[2]

| Property | Value | Source |

| Molecular Formula | C12H20N6O7 | [2][3] |

| Molecular Weight | 360.32 g/mol | [2][3] |

| IUPAC Name | 2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid | [2] |

| CAS Number | 3887-13-6 | [2][3] |

| Octanol/Water Partition Coeff. (LogP) | -5.389 (Calculated) | [4] |

| Water Solubility (LogS) | 1.80 (Calculated) | [4] |

Function

The primary documented role of hexaglycine is as a specific peptide substrate. It is notably cleaved by bacterial enzymes such as zoocin A and lysostaphin, making it a useful tool in microbiology and enzymology for assaying the activity of these lytic agents.[1]

Experimental Protocols

The synthesis and purification of a simple, soluble peptide like hexaglycine are straightforward and follow standard methodologies.

1.3.1 Synthesis via Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the standard method for chemically synthesizing peptides. The process involves assembling the peptide chain step-by-step while the C-terminus is anchored to an insoluble resin support.[5]

Methodology:

-

Resin Preparation: Start with a Rink Amide resin for a C-terminal amide or a Wang resin for a C-terminal carboxylic acid. Swell the resin in a suitable solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).[6][7]

-

First Amino Acid Coupling: Couple the first Fmoc-protected glycine (Fmoc-Gly-OH) to the resin. For Wang resin, this is typically achieved using an activating agent like HBTU/HOBt and a base such as DIPEA in DMF.[6]

-

Deprotection: Remove the N-terminal Fmoc protecting group using a solution of 20% piperidine in DMF to expose the free amine for the next coupling step.[7]

-

Chain Elongation: Repeat the coupling and deprotection cycle for the remaining five glycine residues. Each cycle consists of:

-

Washing the resin with DMF.

-

Coupling the next Fmoc-Gly-OH using activating agents (e.g., HBTU/HOBt/DIPEA).

-

Washing the resin with DMF.

-

Fmoc deprotection with 20% piperidine/DMF.

-

-

Cleavage and Deprotection: Once the full hexaglycine sequence is assembled, cleave the peptide from the resin and remove any side-chain protecting groups (though glycine has none). This is typically done using a cleavage cocktail, most commonly containing 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[6][7]

-

Precipitation and Collection: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to form a pellet, and wash the pellet with ether to remove scavengers and by-products. The crude peptide is then dried under a vacuum.[6]

1.3.2 Purification via Reversed-Phase HPLC (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard technique for purifying peptides based on their hydrophobicity.[8]

Methodology:

-

Sample Preparation: Dissolve the crude, dried hexaglycine peptide in the initial mobile phase, typically a mixture of water and a small amount of acetonitrile (ACN) with 0.1% TFA.

-

Column and Solvents: Use a preparative C18 silica-based column. The mobile phases are typically:

-

Elution: Inject the dissolved peptide onto the column. Elute the peptide using a linear gradient of increasing Solvent B concentration. For a very polar peptide like hexaglycine, the gradient might range from 0% to 30% Solvent B over 30-60 minutes.[8]

-

Detection and Fraction Collection: Monitor the column eluent using a UV detector at 210-220 nm.[8] Collect fractions corresponding to the main peak, which represents the purified hexaglycine.

-

Analysis and Lyophilization: Analyze the purity of the collected fractions using analytical RP-HPLC. Pool the pure fractions and freeze-dry (lyophilize) them to obtain a stable, powdered final product.

Part 2: The Glycine-6 Motif: A Case Study of Gonadotropin-Releasing Hormone (GnRH)

The functional importance of a this compound residue is best exemplified by the decapeptide hormone GnRH, which is a primary regulator of reproduction.[10][11]

Core Concepts: The Structural and Functional Importance of this compound in GnRH

The sequence of native GnRH is pGlu-His-Trp-Ser-Tyr-Gly -Leu-Arg-Pro-Gly-NH2. The glycine at position 6 is conformationally unique. Lacking a side chain, it can adopt dihedral angles that are sterically hindered for all other L-amino acids. This flexibility allows the GnRH peptide to form a stable β-II' turn structure, which brings the N-terminal (residues 1-3) and C-terminal (residues 7-10) regions into proximity.[10][12] This "horseshoe-like" conformation is critical for high-affinity binding to the GnRH receptor.[12]

Substituting the achiral this compound with a D-amino acid can further stabilize this turn, leading to synthetic analogs with dramatically increased receptor binding affinity (up to 1000-fold) and greater resistance to enzymatic degradation.[10][12][13]

GnRH Receptor Signaling Pathway

The GnRH receptor (GnRHR) is a member of the G-protein coupled receptor (GPCR) family.[14] Its activation by GnRH in pituitary gonadotrope cells initiates a well-characterized signaling cascade leading to the synthesis and secretion of the gonadotropins, Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[15][16] The primary pathway involves coupling to the Gαq/11 G-protein.[11][17][18]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Hexaglycine | C12H20N6O7 | CID 138069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hexaglycine [webbook.nist.gov]

- 4. Hexaglycine (CAS 3887-13-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. bachem.com [bachem.com]

- 6. rsc.org [rsc.org]

- 7. chemistry.du.ac.in [chemistry.du.ac.in]

- 8. bachem.com [bachem.com]

- 9. hplc.eu [hplc.eu]

- 10. Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding [frontiersin.org]

- 12. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Probing the GnRH receptor agonist binding site identifies methylated triptorelin as a new anti-proliferative agent - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Gonadotropin-releasing hormone receptor - Wikipedia [en.wikipedia.org]

- 15. Gonadotropin-releasing Hormone (GnRH) and the GnRH Receptor (GnRHR) | GLOWM [glowm.com]

- 16. Mechanism of GnRH receptor signaling on gonadotropin release and gene expression in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 18. mdpi.com [mdpi.com]

Hexaglycine: A Comprehensive Technical Guide to its Basic Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexaglycine, a homooligomer composed of six glycine residues, serves as a fundamental building block and versatile tool in a wide array of basic scientific research and drug development applications. Its inherent flexibility, hydrophilicity, and biocompatibility make it an attractive component in the design of complex biomolecules and materials. This in-depth technical guide explores the core applications of hexaglycine, providing detailed experimental protocols, quantitative data, and visual workflows to facilitate its use in the laboratory.

Physicochemical and Thermodynamic Properties

Hexaglycine's simple, repeating structure gives rise to a unique set of physicochemical properties that are critical to its function in various applications. A summary of these properties is presented in Table 1.

Table 1: Physicochemical and Thermodynamic Properties of Hexaglycine

| Property | Value | Unit | Source |

| Molecular Formula | C₁₂H₂₀N₆O₇ | --INVALID-LINK-- | |

| Molecular Weight | 360.32 | g/mol | --INVALID-LINK-- |

| IUPAC Name | 2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid | --INVALID-LINK-- | |

| CAS Number | 3887-13-6 | --INVALID-LINK-- | |

| XLogP3 | -5.5 | --INVALID-LINK-- | |

| Water Solubility (log₁₀WS) | 1.80 | mol/L | --INVALID-LINK-- |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -346.78 | kJ/mol | --INVALID-LINK-- |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -817.58 | kJ/mol | --INVALID-LINK-- |

| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 71.21 | kJ/mol | --INVALID-LINK-- |

| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 142.28 | kJ/mol | --INVALID-LINK-- |

| Enthalpy of Formation of Solid (ΔfH°solid) | -1650 ± 12 | kJ/mol | --INVALID-LINK-- |

| Enthalpy of Combustion of Solid (ΔcH°solid) | -5930 ± 11 | kJ/mol | --INVALID-LINK-- |

I. Synthesis and Characterization of Hexaglycine

Solid-phase peptide synthesis (SPPS) is the most common and efficient method for producing hexaglycine with high purity. The following section details the protocol for Fmoc-based SPPS of hexaglycine, its subsequent purification, and characterization.

A. Solid-Phase Peptide Synthesis (SPPS) of Hexaglycine

The synthesis involves the sequential addition of Fmoc-protected glycine residues to a solid support resin.

-

Resin Preparation: Swell Rink Amide resin (0.1 mmol scale) in dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5 x 1 min).

-

Amino Acid Coupling:

-

Prepare the coupling solution: Fmoc-Gly-OH (0.5 mmol, 5 eq.), HBTU (0.45 mmol, 4.5 eq.), and DIPEA (1.0 mmol, 10 eq.) in DMF.

-

Add the coupling solution to the resin and agitate for 2 hours at room temperature.

-

Wash the resin with DMF (5 x 1 min).

-

-

Repeat: Repeat steps 2 and 3 five more times to assemble the hexaglycine chain.

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with dichloromethane (DCM) and dry under vacuum.

-

Treat the resin with a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) for 2 hours.

-

-

Precipitation and Purification:

-

Precipitate the crude peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry.

-

Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Table 2: Representative Yield and Purity of Synthetic Hexaglycine

| Parameter | Value | Method |

| Crude Yield | 85-95% | Gravimetric |

| Purity (post-HPLC) | >98% | RP-HPLC (220 nm) |

B. Characterization of Hexaglycine

-

Column: C18 column (e.g., 5 µm, 4.6 x 250 mm for analytical or 10 µm, 21.2 x 250 mm for preparative).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 50% B over 30 minutes.

-

Flow Rate: 1 mL/min for analytical or 20 mL/min for preparative.

-

Detection: UV at 220 nm.

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized hexaglycine.

Table 3: Expected Mass Spectrometry Fragments of Hexaglycine

| Ion | Calculated m/z |

| [M+H]⁺ | 361.15 |

| [M+Na]⁺ | 383.13 |

| b₂-ion | 115.05 |

| y₁-ion | 76.04 |

II. Hexaglycine as a Flexible Linker

The inherent flexibility of the glycine backbone makes hexaglycine an ideal flexible linker in the construction of fusion proteins and antibody-drug conjugates (ADCs).[1][2][3] These linkers provide spatial separation between functional domains, minimizing steric hindrance and allowing for proper folding and function.

Representative Experimental Protocol: Conjugation of a Hexaglycine-Drug Moiety to an Antibody

This protocol describes the conjugation of a maleimide-functionalized hexaglycine-drug conjugate to a monoclonal antibody.

-

Antibody Preparation: Dialyze the antibody (e.g., Trastuzumab) into a suitable buffer (e.g., PBS, pH 7.4).

-

Disulfide Bond Reduction: Reduce the interchain disulfide bonds of the antibody with a 10-fold molar excess of TCEP for 2 hours at 37°C.

-

Conjugation: Add a 5-fold molar excess of the maleimide-functionalized hexaglycine-drug conjugate to the reduced antibody and incubate for 1 hour at room temperature.

-

Quenching: Quench the reaction by adding a 100-fold molar excess of N-acetylcysteine.

-

Purification: Purify the resulting ADC using size-exclusion chromatography to remove unreacted drug-linker and other small molecules.

-

Characterization: Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or mass spectrometry.[4][5]

Table 4: Representative Data for an ADC with a Hexaglycine Linker

| Parameter | Value | Method |

| Average DAR | 3.5 - 4.0 | HIC-HPLC / MS |

| In vitro Plasma Stability (t₁/₂) | > 100 hours | LC-MS |

| In vivo Half-life | Dependent on antibody and payload | Pharmacokinetic studies |

III. Role in Protein Aggregation Studies

Polyglycine sequences, including hexaglycine, are known to self-assemble into β-sheet-rich structures, forming amyloid-like fibrils. This makes hexaglycine a valuable model system for studying the fundamental mechanisms of protein aggregation, which is implicated in numerous neurodegenerative diseases.[6]

Experimental Protocol: Thioflavin T (ThT) Aggregation Assay[1][7]

This assay monitors the formation of β-sheet structures, characteristic of amyloid fibrils, by measuring the fluorescence of Thioflavin T.

-

Reagent Preparation:

-

Prepare a 1 mM stock solution of hexaglycine in a suitable buffer (e.g., PBS, pH 7.4).

-

Prepare a 25 µM working solution of Thioflavin T in the same buffer.

-

-

Assay Setup:

-

In a 96-well black plate with a clear bottom, mix the hexaglycine solution (to a final concentration of 100 µM) and the ThT working solution.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C with intermittent shaking in a plate reader.

-

Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) with excitation at approximately 450 nm and emission at approximately 485 nm.

-

-

Data Analysis: Plot the fluorescence intensity as a function of time to obtain a sigmoidal aggregation curve.

Table 5: Typical Parameters from a Hexaglycine Aggregation Assay

| Parameter | Description | Typical Value |

| Lag Phase (t_lag) | Time before significant aggregation occurs | Hours to days |

| Elongation Rate (k_app) | Rate of fibril growth | Varies with conditions |

| Plateau Phase | Point of aggregation saturation | Reached after extended incubation |

IV. Application in Nanotechnology and Drug Delivery

Glycine and glycine-rich peptides can be used to coat nanoparticles, enhancing their biocompatibility and providing functional groups for further modification.[6] These coated nanoparticles have applications in drug delivery, bioimaging, and diagnostics.

Experimental Protocol: Preparation of Hexaglycine-Coated Superparamagnetic Iron Oxide Nanoparticles (SPIONs)[6]

-

SPION Core Synthesis: Synthesize SPIONs by co-precipitation of FeCl₂ and FeCl₃ in an alkaline solution.

-

Surface Coating: Add an aqueous solution of hexaglycine to the SPION suspension and stir overnight to allow for surface functionalization.

-

Purification: Purify the hexaglycine-coated SPIONs by magnetic separation and washing with deionized water.

-

Drug Loading: Incubate the coated SPIONs with a solution of the desired drug (e.g., doxorubicin) to facilitate loading via electrostatic interactions or covalent conjugation.[7][8][9]

-

Characterization:

-

Size and Morphology: Dynamic light scattering (DLS) and transmission electron microscopy (TEM).

-

Surface Coating: Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of hexaglycine.

-

Drug Loading Efficiency: UV-Vis spectroscopy to measure the amount of unloaded drug in the supernatant.

-

Table 6: Representative Characteristics of Hexaglycine-Coated Nanoparticles

| Parameter | Value | Method |

| Hydrodynamic Diameter | 50 - 150 nm | DLS |

| Zeta Potential | -20 to -40 mV | DLS |

| Drug Loading Capacity | 5 - 15% (w/w) | UV-Vis Spectroscopy |

| Drug Release (at pH 5.5) | > 80% in 24h | Dialysis with UV-Vis |

V. Hexaglycine as an Enzyme Substrate

Peptide linkers, including those containing glycine, can be susceptible to cleavage by certain proteases, such as cathepsins, which are often overexpressed in the tumor microenvironment.[10][11] This property can be exploited for the controlled release of drugs from ADCs.

Experimental Protocol: Enzymatic Cleavage Assay of a Hexaglycine-Containing Substrate

This protocol describes an assay to measure the cleavage of a fluorogenic substrate containing a hexaglycine sequence by Cathepsin B.

-

Reagent Preparation:

-

Prepare a stock solution of the fluorogenic substrate (e.g., a peptide with a hexaglycine sequence flanked by a fluorophore and a quencher) in DMSO.

-

Prepare a solution of recombinant human Cathepsin B in an appropriate assay buffer (e.g., 50 mM sodium acetate, pH 5.5, with DTT and EDTA).

-

-

Assay Procedure:

-

Add the substrate to the assay buffer to a final concentration of 10 µM.

-

Initiate the reaction by adding Cathepsin B.

-

Monitor the increase in fluorescence over time in a fluorescence plate reader at the appropriate excitation and emission wavelengths for the fluorophore.

-

-

Data Analysis: Determine the initial reaction velocity from the linear portion of the fluorescence versus time plot. Calculate kinetic parameters (Kₘ and k_cat) by measuring the initial velocities at varying substrate concentrations.

Table 7: Representative Kinetic Data for Cathepsin B Cleavage of a Glycine-Containing Peptide

| Parameter | Value | Unit |

| Kₘ | 10 - 100 | µM |

| k_cat | 1 - 10 | s⁻¹ |

| k_cat/Kₘ | 10⁴ - 10⁵ | M⁻¹s⁻¹ |

Conclusion

Hexaglycine is a remarkably versatile and valuable tool in modern biochemical and pharmaceutical research. Its simple structure belies a wide range of applications, from providing flexibility in complex protein constructs to serving as a model for studying protein misfolding and a component in advanced drug delivery systems. The detailed protocols and quantitative data provided in this guide are intended to empower researchers to effectively utilize hexaglycine in their own investigations, fostering further innovation and discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. A Look At: “Fusion Protein Linkers: Property, Design and Functionality” - Arvys Proteins [arvysproteins.com]

- 3. Fusion Protein Linkers: Property, Design and Functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Determination of drug-to-antibody ratio of antibody-drug conjugate in biological samples using microflow-liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. preprints.org [preprints.org]

- 10. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Exploratory Analysis of Hexaglycine (Gly6) Enzymatic Cleavage

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexaglycine (Gly6), a homooligomer of six glycine residues, serves as a valuable model substrate for the investigation of specific peptidases, particularly those involved in bacterial cell wall metabolism. Its simple, repeating structure allows for a focused analysis of enzyme kinetics, cleavage site specificity, and the generation of distinct cleavage products. This technical guide provides a comprehensive overview of the enzymatic cleavage of this compound, with a primary focus on the well-characterized bacterial endopeptidases, lysostaphin and zoocin A. This document outlines key quantitative data, detailed experimental protocols, and relevant biological pathways to facilitate further research and application in drug development.

Enzymatic Systems for this compound Cleavage

The primary enzymes known to cleave polyglycine chains, including this compound, are of bacterial origin and play crucial roles in intra- and interspecies competition by targeting the peptidoglycan of other bacteria.

Table 1: Key Enzymes Known to Cleave Polyglycine Substrates

| Enzyme | Source Organism | Target Substrate | Typical Cleavage Site(s) |

| Lysostaphin | Staphylococcus simulans | Pentaglycine cross-bridges in Staphylococcus aureus peptidoglycan | Primarily between Gly2-Gly3 and Gly3-Gly4 of pentaglycine |

| Zoocin A | Streptococcus equi subsp. zooepidemicus | Peptidoglycan of susceptible streptococci | D-alanyl-L-alanine endopeptidase activity; also cleaves polyglycine |

Quantitative Analysis of this compound Cleavage

Precise kinetic parameters for the enzymatic cleavage of hexaglycine are not extensively documented in the literature. However, data from studies on the closely related pentaglycine substrate provides a strong foundation for estimating the kinetic profile of this compound cleavage by lysostaphin.

Table 2: Estimated Kinetic Parameters for Lysostaphin Cleavage of Pentaglycine

| Substrate | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) | Assay Method |

| Pentaglycine | 200 - 300 | 0.0017 - 0.0021 | 7.0 - 8.7 | FRET-based assay[1] |

| Pentaglycine | 65 | 0.05 | 777.0 | FRET-based assay with a fluorescent protein linker[2] |

Note: The kinetic parameters for this compound are expected to be in a similar range to those of pentaglycine when assayed under identical conditions.

Experimental Protocols

A thorough exploratory analysis of this compound enzymatic cleavage involves a multi-step workflow, from the cleavage reaction to the identification and quantification of the resulting fragments.

Enzymatic Cleavage of Hexaglycine

This protocol describes the basic setup for the in vitro cleavage of this compound by lysostaphin.

Materials:

-

Hexaglycine (this compound)

-

Recombinant lysostaphin

-

Reaction Buffer (e.g., 20 mM HEPES, pH 7.5)

-

Incubator or water bath at 37°C

-

Microcentrifuge tubes

Procedure:

-

Prepare a stock solution of this compound in the reaction buffer.

-

Prepare a stock solution of lysostaphin in the reaction buffer.

-

In a microcentrifuge tube, combine the this compound solution and the reaction buffer to the desired final substrate concentration.

-

Initiate the reaction by adding the lysostaphin solution to a final enzyme concentration (e.g., 1-5 µM).

-

Incubate the reaction mixture at 37°C.

-

At various time points, withdraw aliquots of the reaction mixture and stop the reaction by either heat inactivation (e.g., 95°C for 5 minutes) or the addition of a protease inhibitor (e.g., EDTA for metalloproteases like lysostaphin).

-

Store the quenched samples at -20°C for subsequent analysis.

Analysis of Cleavage Products by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for separating and quantifying the products of this compound cleavage.

Instrumentation and Columns:

-

A standard HPLC system with a UV detector.

-

A reversed-phase C18 column is suitable for separating small peptides.

Mobile Phase:

-

A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is commonly used.

Procedure:

-

Equilibrate the C18 column with the initial mobile phase conditions (low acetonitrile concentration).

-

Inject the quenched reaction aliquots onto the column.

-

Elute the peptides using a linear gradient of increasing acetonitrile concentration.

-

Monitor the elution profile at a wavelength of 214 nm or 280 nm.

-

Identify the peaks corresponding to undigested this compound and the cleavage products by comparing their retention times to those of known standards (e.g., Gly-Gly, Gly-Gly-Gly).

Analysis of Cleavage Products by Mass Spectrometry (MS)

Mass spectrometry provides definitive identification of the cleavage products by determining their mass-to-charge ratio.

Instrumentation:

-

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometer.

Procedure for MALDI-TOF:

-

Mix the quenched reaction aliquots with a suitable matrix solution (e.g., α-cyano-4-hydroxycinnamic acid).

-

Spot the mixture onto a MALDI target plate and allow it to dry.

-

Acquire the mass spectrum in the appropriate mass range for this compound and its expected fragments.

-

Identify the cleavage products by matching the observed m/z values to the theoretical masses of potential fragments (e.g., di-glycine, tri-glycine, tetra-glycine).

Visualizations

Logical Workflow for this compound Cleavage Analysis

Caption: Experimental workflow for the analysis of this compound enzymatic cleavage.

Hypothesized Cleavage of Hexaglycine by Lysostaphin

Based on the known cleavage patterns of lysostaphin on pentaglycine, the following cleavage products are hypothesized for hexaglycine.

Caption: Hypothesized cleavage of hexaglycine by lysostaphin.

Potential Signaling Pathways

While direct signaling pathways initiated by the enzymatic cleavage of extracellular this compound are not well-defined, the resulting glycine oligopeptides or the act of cleavage itself could potentially trigger cellular responses through several mechanisms.

Glycine Receptor Activation

Free glycine is a known neurotransmitter that can activate glycine receptors (GlyRs), which are ligand-gated chloride channels. While primarily studied in the central nervous system, GlyRs have also been identified in non-neuronal cells, including immune cells.

Caption: Potential signaling via glycine receptor activation.

Peptidoglycan Fragment Sensing

If this compound is part of a larger peptidoglycan structure, its cleavage can release fragments that are recognized by pattern recognition receptors (PRRs) on host cells, leading to an immune response.

Caption: Signaling initiated by peptidoglycan fragment recognition.

Conclusion

The enzymatic cleavage of hexaglycine provides a focused system for studying the activity of specific peptidases. While detailed kinetic data for this compound itself is an area for further investigation, the established methodologies for analyzing the cleavage of related polyglycine substrates offer a clear path forward for researchers. The potential for the cleavage products of this compound to engage in cellular signaling, either directly through glycine receptors or as part of larger peptidoglycan fragments, highlights the importance of understanding these enzymatic processes in the context of host-pathogen interactions and as a potential avenue for novel therapeutic development. This guide provides the foundational knowledge and experimental frameworks to support these exploratory analyses.

References

Methodological & Application

Application Note: Synthesis and Purification of Hexaglycine (Gly6)

Audience: Researchers, scientists, and drug development professionals.

Introduction: Hexaglycine (Gly6) is a simple oligopeptide consisting of six glycine residues.[1] It serves as a fundamental model peptide in various research applications, including studies of peptide structure, aggregation, and as a substrate for certain enzymes.[2] The synthesis of poly-glycine sequences can be challenging due to the potential for peptide aggregation on the solid support. This application note provides a detailed protocol for the efficient synthesis of Hexaglycine using Fmoc-based Solid-Phase Peptide Synthesis (SPPS) and its subsequent purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Physicochemical and Spectral Data

A summary of the key properties of Hexaglycine is provided below.

| Property | Value | Reference |

| Molecular Formula | C12H20N6O7 | [1] |

| Molecular Weight | 360.32 g/mol | [1] |

| IUPAC Name | 2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid | [1] |

| CAS Number | 3887-13-6 | [1] |

| Appearance | White to off-white powder | [3] |

Section 1: Solid-Phase Peptide Synthesis (SPPS) of Hexaglycine

Solid-phase peptide synthesis (SPPS) is the method of choice for routine peptide synthesis.[4] It involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[5] The Fmoc/tBu strategy is employed, which utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-amino protection.[6]

Synthesis Strategy

To mitigate potential aggregation issues common with poly-glycine sequences, this protocol utilizes a combination of single Fmoc-Gly-OH and dipeptide Fmoc-Gly-Gly-OH building blocks.[7] The synthesis proceeds from the C-terminus to the N-terminus on a pre-loaded Wang resin.[6]

Materials and Reagents

| Reagent | Grade | Supplier Example | Notes |

| Fmoc-Gly-Wang Resin | 0.5 - 1.0 mmol/g | Novabiochem® | Starting solid support |

| Fmoc-Gly-OH | Peptide Synthesis Grade | Chem-Impex, MedchemExpress | [3][8] |

| Fmoc-Gly-Gly-OH | Peptide Synthesis Grade | Novabiochem® | |

| HBTU | Peptide Synthesis Grade | --- | Coupling activator |

| DIPEA (DIPEA) | Peptide Synthesis Grade | --- | Base for coupling |

| Piperidine | ACS Grade | --- | For Fmoc deprotection |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | --- | Primary solvent |

| Dichloromethane (DCM) | ACS Grade | --- | Resin washing solvent |

| Methanol (MeOH) | ACS Grade | --- | Resin washing solvent |

| Trifluoroacetic Acid (TFA) | Reagent Grade | --- | Cleavage reagent |

| Triisopropylsilane (TIS) | Reagent Grade | --- | Scavenger |

| Water | HPLC Grade | --- | Scavenger |

Experimental Protocol: SPPS of Hexaglycine (0.1 mmol scale)

1. Resin Preparation: a. Place 200 mg of Fmoc-Gly-Wang resin (0.5 mmol/g substitution) into a fritted syringe reaction vessel.[6] b. Swell the resin in 5 mL of DMF for 30 minutes with gentle agitation. c. Drain the DMF.

2. Synthesis Cycle (Iterative Process): This cycle is repeated for each amino acid or dipeptide addition.

a. Fmoc Deprotection: i. Add 3 mL of 20% piperidine in DMF to the resin. ii. Agitate for 5 minutes and drain. iii. Add a fresh 3 mL of 20% piperidine in DMF. iv. Agitate for 15 minutes and drain.[7] v. Wash the resin thoroughly with DMF (5 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).

b. Amino Acid Coupling: i. In a separate vial, prepare the activation mixture:

- For Fmoc-Gly-OH: Dissolve Fmoc-Gly-OH (148.6 mg, 0.5 mmol) and HBTU (189.7 mg, 0.49 mmol) in 3 mL of DMF. Add DIPEA (174 µL, 1.0 mmol).[6]

- For Fmoc-Gly-Gly-OH: Dissolve Fmoc-Gly-Gly-OH (177.2 mg, 0.5 mmol) and HBTU (189.7 mg, 0.49 mmol) in 3 mL of DMF. Add DIPEA (174 µL, 1.0 mmol). ii. Allow the mixture to pre-activate for 2-5 minutes. iii. Add the activated solution to the deprotected resin in the reaction vessel. iv. Agitate the mixture for 1-2 hours at room temperature.[6] v. Drain the coupling solution. vi. Wash the resin with DMF (5 x 5 mL). vii. (Optional) Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.

3. Chain Elongation Sequence:

-

Coupling 1: Use Fmoc-Gly-OH.

-

Coupling 2: Use Fmoc-Gly-Gly-OH.

-

Coupling 3: Use Fmoc-Gly-Gly-OH.

-

After the final coupling, perform a final Fmoc deprotection step (Step 2a) to yield the free N-terminus of the hexapeptide.